Structural Differentiation: 3-Methyl Branching Creates a Chiral sp³ Center Absent in Linear 1-Phenylbutane-1-sulfonamide
3-Methyl-1-phenylbutane-1-sulfonamide (SMILES: CC(C)CC(C1=CC=CC=C1)S(=O)(N)=O) contains a chiral carbon at the C1 position where the phenyl ring and the -SO₂NH₂ group are both attached. The 3-methyl branch creates steric bulk β to the chiral center, a feature completely absent in the linear analog 1-phenylbutane-1-sulfonamide (which lacks the methyl branch at C3). In the related CB1 antagonist series, acyclic sulfonamide substitution patterns directly affected both binding potency and CB2:CB1 selectivity ratios; compound 14 in the pyridine-sulfonamide series achieved Ke CB1 = 0.207 µM with a TPSA of 101, while the cis-constrained analog 22 reached Ki CB1 = 8 nM with a CB2:CB1 selectivity ratio of 27-fold [1][2]. Although these specific values are from a pyridine-modified scaffold rather than the phenyl-substituted series, the SAR principle—that alkyl branching and stereochemistry near the sulfonamide attachment point govern receptor affinity—is directly transferable .
| Evidence Dimension | Presence of chiral center at C1 (sulfonamide attachment carbon) |
|---|---|
| Target Compound Data | Chiral C1 center present; SMILES: CC(C)CC(C1=CC=CC=C1)S(=O)(N)=O; MW 227.32 g/mol; C₁₁H₁₇NO₂S |
| Comparator Or Baseline | 1-Phenylbutane-1-sulfonamide: linear n-butyl chain, no C3 branching, no chiral center at C1; MW ~213 g/mol; C₁₀H₁₅NO₂S (estimated) |
| Quantified Difference | Target compound has +1 methyl group at C3 (ΔMW ≈ 14 Da) introducing a stereogenic center; comparator is achiral at C1 |
| Conditions | Structural comparison based on SMILES and molecular formula; biological SAR inferred from Armstrong et al. (2007) and Fulp et al. (2011) CB1 antagonist series |
Why This Matters
The chiral center enables stereoselective synthesis or resolution, potentially yielding enantiomers with differential target binding—a key consideration for medicinal chemistry programs requiring defined stereochemistry for SAR development.
- [1] Fulp, A. et al. Towards rational design of cannabinoid receptor 1 (CB1) antagonists for peripheral selectivity. Bioorg. Med. Chem. Lett. 2011, 21(19), 5711–5714. Table 2: Compound 14 Ke CB1 = 0.207 µM, TPSA = 101. Table 3: Compound 22 Ki CB1 = 0.008 µM, CB2:CB1 = 27. View Source
- [2] Armstrong, H.E. et al. Substituted acyclic sulfonamides as human cannabinoid-1 receptor inverse agonists. Bioorg. Med. Chem. Lett. 2007, 17(8), 2184–2187. Sulfonamide SAR demonstrating potency modulation by acyclic scaffold substitution. View Source
